1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine
Description
Properties
Molecular Formula |
C10H11F2NO2S |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11F2NO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
YFZROIOKJYTAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound primarily involves the sulfonylation reaction between pyrrolidine and a suitable difluorophenylsulfonyl chloride derivative. The key step is the formation of the sulfonamide bond (-SO2-N-) linking the pyrrolidine nitrogen to the 2,4-difluorophenylsulfonyl moiety.
Typical reagents and conditions include:
- Starting materials: Pyrrolidine and 2,4-difluorobenzenesulfonyl chloride.
- Bases: Organic or inorganic bases such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed.
- Solvents: Polar aprotic solvents like dichloromethane, tetrahydrofuran, or toluene.
- Temperature: Ambient to mild heating (room temperature to 60 °C) to optimize reaction rates.
- Catalysts: Occasionally acid catalysts or desilylating agents are used in related sulfonylation or cycloaddition reactions, but for this sulfonylation, base catalysis is standard.
This reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Detailed Stepwise Synthesis
Based on available data from chemical suppliers and patent literature, the preparation can be summarized in the following steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2,4-difluorobenzenesulfonyl chloride (if not commercially available) | Chlorosulfonation of 2,4-difluorobenzene using chlorosulfonic acid or sulfuryl chloride | Requires controlled temperature to avoid over-chlorination |
| 2 | Sulfonylation of pyrrolidine | React pyrrolidine with 2,4-difluorobenzenesulfonyl chloride in presence of base (e.g., triethylamine) in dichloromethane or THF | Stirring at 0–25 °C for several hours |
| 3 | Purification | Extraction, washing, and recrystallization or chromatographic purification | Ensures removal of unreacted starting materials and side products |
Optimization and Analytical Characterization
To optimize yield and purity, reaction parameters such as solvent choice, temperature, and base concentration are adjusted. Analytical techniques used to confirm the structure and purity include:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ^1H NMR, ^13C NMR, and ^19F NMR to verify fluorine substitution pattern |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI) or MALDI techniques |
| Infrared Spectroscopy (IR) | Functional group identification | Sulfonyl (S=O) stretching bands |
| High-Performance Liquid Chromatography (HPLC) | Purity and enantiomeric excess (if chiral) | Chiral stationary phases if needed |
These methods ensure the synthesized compound matches the expected molecular formula C10H11F2NO2S and molecular weight 247.26 g/mol.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct sulfonylation | Pyrrolidine, 2,4-difluorobenzenesulfonyl chloride, base (e.g., triethylamine) | Room temperature to 60 °C, DCM or THF solvent | Simple, high yield, straightforward | Requires sulfonyl chloride availability |
| [3+2] Azomethine ylide cycloaddition | Azomethine ylide precursor, olefin with sulfonyl group, acid catalyst | Acid catalysis, inert solvents, mild heating | Enables stereoselective pyrrolidine formation | More complex, multiple steps |
| Reductive amination and Suzuki coupling | Pyrrolidine derivatives, aldehydes, boronic acids, Pd catalysts | Multi-step, various solvents | Allows functionalization and diversification | Complex, requires multiple purification steps |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. Key reactions include:
Mechanistic Insight :
-
The sulfonamide nitrogen participates in alkylation/acylation due to its moderate nucleophilicity, stabilized by resonance with the sulfonyl group .
-
Steric hindrance from the 2,4-difluorophenyl group limits reactivity at the pyrrolidine ring’s β-position .
Ring-Opening and Functionalization
The pyrrolidine ring undergoes selective cleavage under controlled conditions:
Key Findings :
-
Metabolic studies reveal cytochrome P450-mediated oxidation of the fluoropyrrolidine moiety, producing reactive intermediates trapped by glutathione (GSH) .
-
Sequential oxidation/fluoride elimination generates α,β-unsaturated carbonyl species, which form adducts with nucleophiles like N-acetylcysteine .
Transition Metal-Catalyzed Cross-Coupling
The sulfonyl group facilitates palladium- and gold-catalyzed transformations:
Notable Example :
Au(I)-catalyzed reactions with allyl carbonates induce -sigmatropic rearrangements, forming stereodefined fused rings with high diastereoselectivity (dr > 90:10) .
Radical-Mediated Transformations
Hydrogen atom transfer (HAT) enables C–H functionalization:
| Reaction Type | Conditions & Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| C–H Vinylation | Ni(acac)₂, terminal alkynes, CO₂ extrusion | β-Vinylpyrrolidine derivatives | 55% |
Mechanism :
Metabolic and Stability Studies
Critical insights from in vitro models:
Safety Note :
Fluoropyrrolidines exhibit time-dependent inhibition (TDI) of CYP3A4 due to bioactivation, necessitating structural modifications for drug development .
Comparative Reactivity Table
| Position | Reactivity Trend | Dominant Pathway |
|---|---|---|
| Sulfonamide Nitrogen | Moderate nucleophilicity | Alkylation > Acylation |
| Pyrrolidine C-2/C-5 | Low (steric hindrance from difluorophenyl) | Radical HAT > Enzymatic oxidation |
| Fluorine Atoms | Susceptible to CYP450-mediated cleavage | Oxidative defluorination > Nucleophilic substitution |
Scientific Research Applications
Potential Therapeutic Applications
The compound has shown promise in biological research due to its potential interactions with various biological targets. Studies have indicated that it may affect cellular processes through modulation of specific receptors or enzymes. Research is ongoing to explore its pharmacological properties and efficacy in treating diseases.
Case Study: Anticancer Activity
In a recent study, 1-[(2,4-difluorophenyl)sulfonyl]pyrrolidine was evaluated for its anticancer activity against several cell lines. The results indicated that the compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This finding suggests its potential as a lead compound for developing new anticancer therapies.
Medicinal Chemistry
Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Its sulfonamide moiety is known for enhancing the pharmacokinetic properties of drugs. Researchers are investigating its safety profile and therapeutic window to determine its viability as a drug candidate.
Table 2: Summary of Pharmacological Studies
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Significant activity against cancer cells |
| Pharmacokinetic profiling | Favorable absorption and distribution |
| Toxicology studies | Low toxicity observed in preliminary tests |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound can be utilized in the production of specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing agrochemicals or materials with specific functional properties.
Case Study: Agrochemical Synthesis
A recent project demonstrated the use of this compound in developing a new class of herbicides. The synthesis process involved several steps where this compound acted as a key intermediate. The resulting herbicides showed enhanced efficacy and reduced environmental impact compared to existing products.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
- 1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid (Piperidine derivative): The six-membered piperidine ring provides greater conformational flexibility compared to pyrrolidine. This flexibility may enhance interactions with larger binding pockets in enzymes or receptors.
- The absence of a carboxylic acid group reduces acidity but may enhance membrane permeability .
| Property | Pyrrolidine Derivative | Piperidine Derivative |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Conformational Flexibility | Low | High |
| Acidity | Moderate | High (due to -COOH) |
| Bioavailability | Higher (less polar) | Lower (more polar) |
Substituent Effects on the Aromatic Ring
Electronic and Steric Modulations
- 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine :
The nitro group is a strong electron-withdrawing group, increasing sulfonyl electrophilicity and reactivity toward nucleophiles. However, nitro groups may reduce metabolic stability in vivo . - 1-[(2-Chlorophenyl)sulfonyl]-2-[(phenylsulfonyl)methyl]pyrrolidine :
Chlorine provides moderate electron-withdrawing effects and steric bulk. The dual sulfonyl groups enhance reactivity but may compromise solubility . - 1-[(4-Methylphenyl)sulfonyl]pyrrolidine :
The methyl group is electron-donating, reducing sulfonyl electrophilicity. This modification may slow reaction kinetics but improve solubility due to hydrophobic interactions .
| Compound | Substituent | Electronic Effect | Reactivity | Solubility |
|---|---|---|---|---|
| 1-[(2,4-Difluorophenyl)sulfonyl]pyrrolidine | 2,4-difluoro | Moderate EWG | Balanced | Moderate |
| 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine | 4-nitro | Strong EWG | High | Low |
| 1-[(2-Chlorophenyl)sulfonyl]-... | 2-chloro | Moderate EWG | High | Low |
| 1-[(4-Methylphenyl)sulfonyl]pyrrolidine | 4-methyl | EDG | Low | High |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Functional Group Additions
- 1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid : The carboxylic acid group enables proton transfer reactions and ionic interactions, making it suitable for coordination chemistry or as a building block in peptide mimetics .
Biological Activity
1-[(2,4-difluorophenyl)sulfonyl]pyrrolidine is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a sulfonyl group and a difluorophenyl moiety. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological effects.
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C₈H₈F₂N₁O₂S₁ |
| Molecular Weight | 222.22 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group may facilitate interactions with various receptors and enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrrolidine derivatives known for their anti-inflammatory properties.
- Receptor Modulation : It could act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
This compound has shown promise in inhibiting leukotriene A4 hydrolase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This inhibition could potentially lead to reduced inflammation in conditions such as asthma and inflammatory bowel disease (IBD) .
Case Studies
- Leukotriene Inhibition : In studies involving similar pyrrolidine derivatives, compounds demonstrated significant inhibition of leukotriene production, leading to decreased inflammatory responses in animal models .
- Pain Models : Experimental models assessing the analgesic properties of pyrrolidine derivatives have reported reductions in pain behavior associated with inflammatory pain models .
Research Findings
Recent studies on related compounds have highlighted several key findings regarding their biological activity:
- Structure-Activity Relationship (SAR) : Research has focused on identifying structural features that enhance biological activity. For example, modifications to the difluorophenyl group have been linked to improved potency against inflammatory mediators .
- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds suggest that modifications such as fluorination can improve metabolic stability and bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2,4-difluorophenyl)sulfonyl]pyrrolidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with sulfonylation of pyrrolidine using 2,4-difluorobenzenesulfonyl chloride under inert conditions. Optimize solvent polarity (e.g., dichloromethane vs. THF) and base (e.g., triethylamine vs. pyridine) to enhance yield. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>95%) . For reproducibility, replicate reactions under controlled temperature (0–25°C) and document deviations in byproduct formation .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use and NMR to identify pyrrolidine ring protons (δ 1.8–2.5 ppm) and sulfonyl-linked aromatic protons (δ 7.2–8.1 ppm). Fluorine NMR () resolves para/meta fluorine coupling (J ≈ 8–12 Hz). IR spectroscopy confirms sulfonyl S=O stretches (~1350 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±2 ppm) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological testing?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Set purity thresholds at ≥95% for in vitro assays. For trace impurity identification, use GC-MS with electron ionization (EI) to detect residual solvents or sulfonic acid byproducts .
Advanced Research Questions
Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved for sulfonamide-pyrrolidine derivatives?
- Methodological Answer : Perform X-ray crystallography to resolve ambiguities in stereochemistry or bond angles. Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). For fluorine environments, use - HOESY to probe spatial proximity between fluorine atoms and pyrrolidine protons .
Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Measure hydrolysis rates at pH 4–9 and photolysis under UV light (λ = 254 nm). Use LC-MS/MS to quantify transformation products (e.g., sulfonic acids). Apply fugacity modeling to predict partitioning into water, soil, and biota .
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound crystals be analyzed to predict solid-state stability?
- Methodological Answer : Generate Hirshfeld surfaces to visualize intermolecular contacts. Calculate interaction energies using CrystalExplorer. For π-stacking, measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°). Validate with DSC/TGA to correlate intermolecular forces with thermal stability .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should dose-response experiments be designed?
- Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays (IC determination). Use a 10-point serial dilution (0.1–100 µM) in triplicate. Include positive controls (e.g., staurosporine) and normalize to DMSO vehicle. For cytotoxicity, perform MTT assays on HEK293 or HepG2 cells .
Data Reporting and Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility in sulfonamide-pyrrolidine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
